

PBT 1033: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PBT 1033

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An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Promising Neuroprotective and Antimicrobial Agent.

Introduction

PBT 1033, also known as PBT2, is an orally bioactive, second-generation 8-hydroxyquinoline analogue that functions as a copper/zinc ionophore.[1][2][3] It has been investigated as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's and Huntington's diseases.[4][5] More recently, **PBT 1033** has demonstrated significant antimicrobial properties against a range of Gram-positive bacteria, positioning it as a compound of interest for addressing antibiotic resistance.[2][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of **PBT 1033**, along with a summary of key experimental methodologies.

Chemical Structure and Physicochemical Properties

PBT 1033 is chemically identified as 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol.[7] Its structure facilitates the chelation and transport of metal ions across biological membranes.

Table 1: Chemical Identifiers for **PBT 1033**

Identifier	Value
IUPAC Name	5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol[7]
Synonyms	PBT2, PB 1033[2]
CAS Number	747408-78-2[2]
Molecular Formula	C ₁₂ H ₁₂ Cl ₂ N ₂ O[7]
SMILES	CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl[7]
InChI	InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3[7]

Table 2: Physicochemical Properties of **PBT 1033**

Property	Value	Source
Molecular Weight	271.14 g/mol	[4][7]
Solubility	DMSO: 55 mg/mL (202.85 mM) (Sonication recommended)	[4]
Formulation 1: ≥ 2.5 mg/mL (9.22 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline)	[1]	
Predicted Relative Density	1.385 g/cm ³	[4]

Biological Properties and Mechanism of Action

PBT 1033's biological activities are primarily attributed to its function as a metal ionophore, which disrupts metal homeostasis in cells.[3] This activity has been explored in two main therapeutic areas: neurodegenerative diseases and infectious diseases.

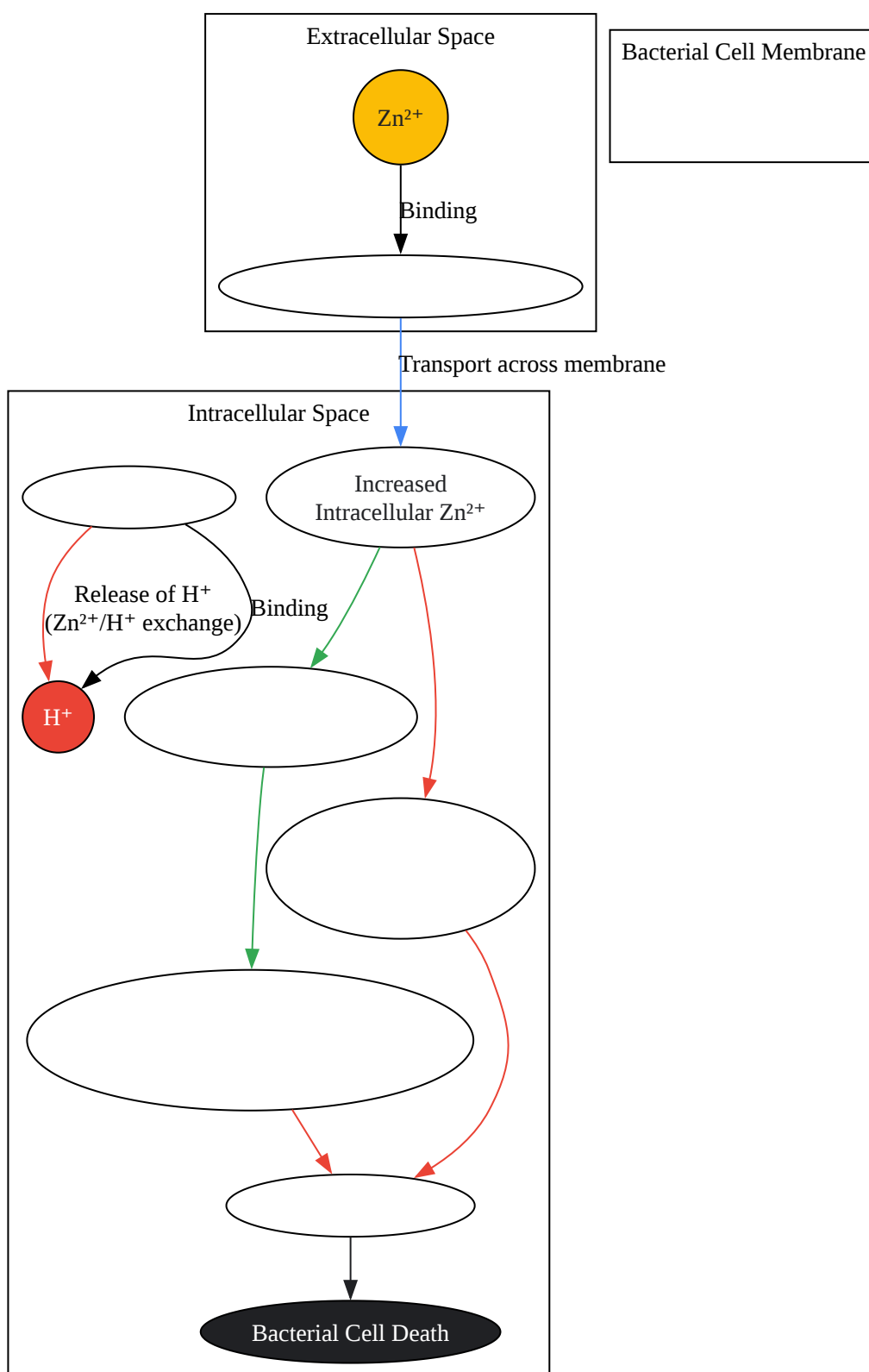
Neuroprotective Effects in Neurodegenerative Diseases

In the context of Alzheimer's disease, **PBT 1033** acts as a metal-protein attenuating compound (MPAC).[3][5] It is designed to interfere with the interaction between amyloid- β (A β) peptides and metal ions like copper and zinc, which are implicated in the aggregation and neurotoxicity of A β . [5] By redistributing these metals from amyloid plaques to metal-deficient neurons, **PBT 1033** has been shown to:

- Prevent the formation of toxic A β oligomers.[8]
- Restore dendritic spine density and synaptic protein levels in a mouse model of Alzheimer's disease.[8]
- Improve cognitive function in both preclinical models and a Phase IIa clinical trial.[5][8][9]

Antimicrobial Activity

PBT 1033 exhibits potent bactericidal activity, particularly against Gram-positive bacteria.[2] Its primary mechanism of antimicrobial action involves its function as a zinc ionophore.[6]



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Caption: Experimental workflow for MIC determination.

- Preparation of Reagents:
 - Prepare a stock solution of **PBT 1033** (e.g., 2 mg/mL) in 100% dimethyl sulfoxide (DMSO). [10] * Prepare a stock solution of $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ in filter-sterilized distilled water. [10] * Prepare the bacterial growth medium (e.g., Todd-Hewitt Broth (THB)). [10]
- 2. Preparation of Inoculum:
 - Culture the test bacterium (e.g., *Streptococcus uberis*) overnight.
 - Dilute the overnight culture in fresh growth medium to a final optical density at 600 nm (OD_{600}) of 0.05. [10]
- 3. Assay Setup:
 - In a 96-well flat-bottom microtiter plate, perform serial dilutions of **PBT 1033**.
 - Add a fixed concentration of zinc (e.g., 100 μM) to the wells containing the **PBT 1033** dilutions. [10] * Inoculate the wells with the prepared bacterial suspension to a final volume of 200 μL . [10] * Include appropriate controls (e.g., bacteria with no treatment, media only).
- Incubation and Analysis:
 - Incubate the plate for 24 hours at 37°C. [10] * Measure the OD_{600} using a microplate reader to assess bacterial growth.
 - The MIC is determined as the lowest concentration of **PBT 1033** that results in no visible growth. [10]

Measurement of Intracellular Metal Ion Concentration

This protocol is based on the methodology described for measuring metal ion content in bacterial cells using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [3]

- Cell Culture and Treatment:
 - Grow bacterial cultures to the desired phase (e.g., mid-logarithmic phase).
 - Treat the cells with sub-inhibitory concentrations of **PBT 1033** and zinc for a specified duration.

- Cell Harvesting and Washing:
 - Harvest the bacterial cells by centrifugation.
 - Wash the cell pellets multiple times with a buffer containing a chelating agent (e.g., EDTA) to remove extracellularly bound metal ions, followed by washes with metal-free buffer.
- Cell Lysis and Digestion:
 - Lyse the washed cell pellets.
 - Digest the cell lysates with concentrated nitric acid at a high temperature to break down all organic matter.
- ICP-MS Analysis:
 - Dilute the digested samples in metal-free water.
 - Analyze the samples using ICP-MS to determine the concentration of various metal ions (e.g., zinc, manganese).
 - Normalize the metal ion concentrations to the total protein content of the cell lysate or cell number.

Conclusion

PBT 1033 is a versatile molecule with significant potential in both neurodegenerative and infectious disease research. Its well-characterized role as a zinc and copper ionophore provides a clear mechanistic basis for its observed biological effects. The ability to restore metal homeostasis in the brain offers a promising therapeutic strategy for Alzheimer's disease, while its potent antimicrobial activity and synergy with existing antibiotics present a novel approach to combatting antibiotic resistance. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted activities of this compound.

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